molecular formula C17H19F2N5O2S B120250 CID 2745687

CID 2745687

Katalognummer: B120250
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: CYNLZIBKERMMOA-AWQFTUOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 2745687 (CAS 264233-05-8) is a competitive, reversible antagonist of the orphan G protein-coupled receptor GPR35, with a molecular formula of C₁₇H₁₉F₂N₅O₂S and a molecular weight of 395.43 g/mol . It exhibits high selectivity for human GPR35, inhibiting agonist-induced signaling pathways such as ERK1/2 phosphorylation and β-arrestin recruitment. Key pharmacological characteristics include:

  • Ki: 12.8 nM (human GPR35)
  • Selectivity: ~57-fold higher affinity for GPR35 over GPR55 (IC₅₀ = 9.08 µM for GPR55)
  • In vivo efficacy: Reverses lodoxamide-mediated antifibrotic effects in mice .

Despite its inability to antagonize rodent GPR35 in vitro , this compound remains a critical tool for studying human GPR35's role in immune regulation, gastrointestinal function, and cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 2745687 involves the preparation of 1-(2,4-difluorophenyl)-5-[(2-[(1,1-dimethylethyl)amino]thioxomethyl]hydrazinylidene]methyl]-1H-pyrazole-4-carboxylic acid methyl ester. The compound is synthesized through a series of reactions involving the formation of the pyrazole ring and subsequent functionalization with the difluorophenyl and thioxomethyl groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Analyse Chemischer Reaktionen

Arten von Reaktionen: CID 2745687 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin- oder Alkoholderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

Recent studies have highlighted the potential of CID 2745687 in cancer therapy, particularly in colorectal cancer (CRC).

Case Studies

  • Colorectal Cancer : In a study conducted by Zhao et al., the application of this compound in established CRC cell lines revealed its effectiveness in inhibiting cell proliferation and inducing apoptosis .
  • Hepatocellular Carcinoma : Additional research indicated that this compound could prevent lipid accumulation in hepatocytes by blocking GPR35 agonist activity . This points to its potential utility in hepatocellular carcinoma management.

Metabolic Disorders

This compound's role extends beyond oncology into metabolic research. Its antagonistic effects on GPR35 can influence metabolic pathways related to lipid metabolism and glucose homeostasis.

Lipid Metabolism

Studies have shown that this compound can block the effects of agonists that promote lipid accumulation in hepatic cells . This suggests that targeting GPR35 may provide therapeutic avenues for conditions like non-alcoholic fatty liver disease (NAFLD).

Inflammation and Pain Modulation

GPR35 has been implicated in inflammatory responses and pain pathways. This compound's ability to modulate these responses positions it as a candidate for research into anti-inflammatory therapies .

Comparative Efficacy

A comparative analysis of this compound with other GPR35 antagonists reveals its unique pharmacological profile:

CompoundBinding Affinity (K_i)Mechanism of ActionSelectivity
This compound12.8 nMNoncompetitive antagonistHigh for human GPR35
ML-145~0.25 nMCompetitive antagonistHigher affinity

This table illustrates that while ML-145 shows higher binding affinity, this compound's noncompetitive nature may offer distinct advantages in certain experimental setups .

Wirkmechanismus

CID 2745687 exerts its effects by competitively and reversibly binding to GPR35, thereby blocking the receptor’s activity. This inhibition prevents the GPR35-mediated increase in extracellular signal-regulated kinase (ERK1/2) phosphorylation and β-arrestin recruitment induced by agonists such as pamoic acid. The compound’s action disrupts the YAP/TAZ signaling pathway, which is crucial for anchorage-independent growth in colorectal cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key GPR35-Targeting Compounds

The following table compares CID 2745687 with structurally and functionally related GPR35 modulators:

Compound This compound ML 145 Zaprinast Cromolyn Disodium
Target GPR35 antagonist GPR35 antagonist GPR35 agonist GPR35 agonist
Species Specificity Human-specific in vitro; active in mice in vivo Human-specific (no rodent activity) Cross-species agonist Cross-species agonist
Potency (IC₅₀/Ki) Ki = 12.8 nM Not reported IC₅₀ = 160 nM (GPR35) IC₅₀ = Not reported
Selectivity 57-fold selective over GPR55 No activity on related receptors Non-selective PDE inhibitor Non-selective mast cell stabilizer
Key Applications Fibrosis research, cancer studies Anti-inflammatory research Vascular and immune studies Asthma and allergy research

Structural and Functional Insights:

  • This compound vs. This suggests differences in binding kinetics or metabolism across species.
  • This compound vs. Agonists : Unlike zaprinast and cromolyn disodium, this compound blocks downstream signaling (e.g., ERK1/2) without activating the receptor, making it valuable for pathway dissection .

Cross-Reactivity with Other Targets

This compound demonstrates minimal off-target effects compared to non-selective compounds:

  • Staurosporine : A broad-spectrum kinase inhibitor affecting GPR35 downstream pathways (e.g., PKC), but lacks GPR35 specificity .
  • Betulin-derived inhibitors : Target steroid-binding proteins () and are unrelated to GPR35.

Research Implications and Limitations

  • Advantages of this compound : High human GPR35 selectivity, reversible binding, and in vivo antifibrotic activity .
  • Limitations : Species-specific in vitro inactivity in rodents complicates translational studies .
  • Future Directions : Structural elucidation (e.g., via X-ray crystallography) could clarify species-specific binding differences and guide derivative synthesis.

Biologische Aktivität

CID 2745687, also known as 1-(2,4-Difluorophenyl)-5-[[2-[[(1,1-dimethylehyl)amino]thioxomethyl]hydrazinylidene]methyl]-1H-pyrazole-4-carboxylic acid methyl ester, is a selective antagonist of the orphan G protein-coupled receptor GPR35. This compound exhibits significant biological activity, particularly in the context of cancer research and cellular signaling pathways.

This compound functions primarily as a competitive and reversible antagonist of GPR35, with an inhibition constant KiK_i of approximately 12.8 nM . It effectively blocks GPR35-mediated signaling pathways, including the phosphorylation of ERK1/2 and β-arrestin recruitment induced by agonists such as pamoic acid . The compound has been shown to inhibit anchorage-independent growth in colorectal cancer (CRC) cell lines by disrupting the activity of the YAP/TAZ signaling pathway, which is crucial for cancer cell proliferation and survival in non-adherent conditions .

Biological Activity in Cancer Research

Recent studies have highlighted the potential of this compound in targeting GPR35 for therapeutic applications in colorectal cancer. The following table summarizes key findings regarding its biological activity:

Study Cell Lines Key Findings Concentration
Zhao et al. (2023)HT-29, HCT116, LS174TInhibited anchorage-independent growth; reduced colony size and number10 μM
R&D Systems (2024)Various CRC linesBlocked ERK1/2 phosphorylation; antagonized pamoic acid effectsN/A
Kim et al. (2016)THP-1 cellsInhibited migration response; blocked by this compoundN/A

Case Studies

  • Colorectal Cancer Inhibition : In a study conducted by Zhao et al., this compound was applied to CRC cell lines with varying levels of GPR35 expression. The results indicated that treatment with CID significantly reduced colony formation in soft agar assays, suggesting its potential as an anti-cancer agent by inhibiting the pro-tumorigenic effects mediated by GPR35 .
  • Migration Inhibition : Another investigation focused on the role of this compound in inhibiting migration in THP-1 cells (a human monocytic cell line). The study demonstrated that CID effectively blocked migration induced by agonists, further supporting its role as a GPR35 antagonist .

Pharmacological Profile

This compound's selectivity for human GPR35 over rodent orthologs makes it a valuable tool for studying the receptor's role in human physiology and pathology. Its ability to block agonist-induced effects highlights its potential for therapeutic applications beyond oncology, including cardiovascular and metabolic disorders where GPR35 is implicated .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of CID 2745687 as a GPR35 antagonist?

this compound acts as a competitive reversible antagonist of GPR35, inhibiting ERK1/2 phosphorylation and β-arrestin recruitment induced by endogenous agonists like pamoic acid. Methodologically, these effects are validated using in vitro assays such as phospho-ERK1/2 immunoblotting and β-arrestin translocation assays. Researchers should ensure reproducibility by standardizing agonist concentrations and cell line selection (e.g., HEK293 cells overexpressing GPR35) .

Q. How selective is this compound for GPR35 compared to related receptors like GPR55?

this compound exhibits ~57-fold higher selectivity for GPR35 (IC₅₀ = 160 nM) over GPR55 (IC₅₀ = 9.08 μM). Selectivity profiling involves parallel screening using calcium flux or cAMP assays in cells expressing GPR35 versus GPR55. Researchers must account for receptor expression levels and coupling efficiency to avoid false positives .

Q. In which biological contexts is GPR35 (and thus this compound) most relevant?

GPR35 is predominantly expressed in immune cells (e.g., neutrophils, macrophages), the gastrointestinal tract, and cancer cells. Researchers should contextualize findings by profiling GPR35 expression via qPCR or flow cytometry in their experimental models. Overexpression in cancer cells may require validation using patient-derived samples or xenograft models .

Q. What pharmacological parameters define this compound’s antagonistic activity?

Key parameters include IC₅₀ values (e.g., 160 nM against zaprinast-induced GPR35 activation) and reversibility kinetics. Dose-response curves generated via concentration-gradient experiments (e.g., 1 nM–10 μM) are critical. Researchers should also verify reversibility by washing out this compound and re-stimulating with agonists .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s efficacy across different cellular models?

Discrepancies may arise from cell-type-specific signaling biases (e.g., β-arrestin vs. ERK pathways) or variations in receptor density. To resolve this, use isogenic cell lines with titratable GPR35 expression and orthogonal assays (e.g., BRET for real-time signaling). Cross-validate findings with genetic knockout/rescue models .

Q. What strategies optimize the study of this compound’s electrostatic interactions with GPR35?

Molecular docking and site-directed mutagenesis can identify critical residues (e.g., lysine or arginine in the binding pocket). Pair these with functional assays (e.g., ligand-binding displacement using radiolabeled agonists) to map interaction sites. MD simulations may further elucidate dynamic binding conformations .

Q. How to design a robust study evaluating this compound’s impact on downstream signaling pathways?

Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map pathways like MAPK/ERK or PI3K/AKT. Use time-course experiments to distinguish primary signaling events from secondary adaptations. Include negative controls (e.g., GPR35-deficient cells) to confirm target specificity .

Q. What methodological considerations apply when studying this compound in primary immune cells versus immortalized lines?

Primary cells (e.g., human PBMCs) require strict donor-matching and activation-state controls. Compare results to immortalized lines (e.g., THP-1 monocytes) to assess physiological relevance. Note that immortalized cells may exhibit altered receptor trafficking or signaling bias .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if this compound shows opposing effects in immune vs. cancer cells, use pathway enrichment analysis to identify context-dependent signaling nodes .
  • Literature Review : Systematically catalog GPR35 ligand studies using tools like SciFinder or PubMed, focusing on in vitro vs. in vivo discrepancies. Annotate conflicts in IC₅₀ values or functional outcomes .
  • Experimental Replication : Adhere to guidelines from the Beilstein Journal of Organic Chemistry: report detailed protocols for compound preparation, cell culture, and assay conditions to ensure reproducibility .

Eigenschaften

IUPAC Name

methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNLZIBKERMMOA-AWQFTUOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=S)N/N=C/C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 151249699
CID 2745687
CID 151249699
CID 151249699
CID 2745687
CID 151249699
CID 151249699
CID 2745687
CID 151249699
CID 151249699
CID 2745687
CID 151249699
CID 151249699
CID 2745687
CID 151249699
CID 151249699
CID 2745687

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.